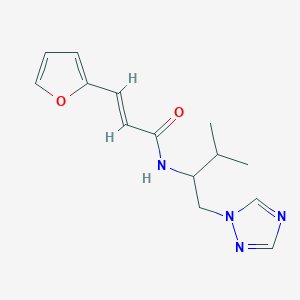

![molecular formula C9H16F3NO2S B2794314 Tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate CAS No. 2244064-22-8](/img/structure/B2794314.png)

Tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The tert-butyl group is a type of alkyl substituent with the formula -C(CH3)3. It’s derived from isobutane and is often used in organic chemistry due to its unique reactivity pattern .

Molecular Structure Analysis

The molecular structure of a compound with a tert-butyl group would typically include a central carbon atom bonded to three methyl groups and the rest of the molecule .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern. It’s often used in chemical transformations due to its crowded nature, which can influence the course of reactions .Physical And Chemical Properties Analysis

Physical and chemical properties would depend on the specific compound. For example, a compound with a tert-butyl group might be a powder at room temperature .科学的研究の応用

Organic Synthesis

This compound is used in organic synthesis, particularly in the preparation of chiral building blocks . The tert-butyl group provides steric bulk, which is beneficial in stereoselective reactions . The trifluoromethylthio moiety can act as a leaving group or be transformed into other functional groups, making it versatile for various synthetic routes.

Medicinal Chemistry

In medicinal chemistry, the compound’s structural features are valuable for the design of bioactive molecules . The trifluoromethylthio group is often found in pharmaceuticals due to its lipophilic nature, which can improve membrane permeability and metabolic stability .

Material Science

The tert-butyl group’s unique reactivity pattern is exploited in material science. It can be used to modify the surface properties of materials or as a protective group during the synthesis of complex molecules .

Fungicidal Agents

Compounds with the trifluoromethylthio group have shown potential as fungicidal agents . They can be synthesized into various derivatives that exhibit high activity against fungal pathogens, which is crucial for agricultural applications .

Enzyme Inhibition

The compound can serve as a precursor for enzyme inhibitors. By modifying the functional groups, researchers can create inhibitors that target specific enzymes involved in disease processes .

Catalysis

In catalysis, the tert-butyl group can influence the reactivity and selectivity of catalysts. It can be used to stabilize reactive intermediates or to create a steric environment that favors certain reaction pathways .

Drug Discovery

The compound’s framework is significant in drug discovery, especially for the development of central nervous system (CNS) drugs . The trifluoromethylthio moiety is known to enhance binding affinity to CNS receptors .

Corrosion Inhibition

Lastly, the compound’s derivatives can act as corrosion inhibitors. The trifluoromethylthio group can form stable films on metal surfaces, protecting them from corrosion, which is important in industrial applications .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO2S/c1-6(5-16-9(10,11)12)13-7(14)15-8(2,3)4/h6H,5H2,1-4H3,(H,13,14)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDUBPWHLIKALL-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2794232.png)

![N-butyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2794234.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2794236.png)

![N-(5-fluoro-2-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2794239.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2794240.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2794241.png)

![1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B2794242.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2794243.png)

![N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2794246.png)

![1-Tert-butyl-3-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2794250.png)

methanone](/img/structure/B2794251.png)